Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate
Description
Properties
IUPAC Name |
prop-2-enyl N-[2-(2-hydroxyethoxy)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-2-5-13-8(11)9-3-6-12-7-4-10/h2,10H,1,3-7H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLHOALIYUOSRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734748 | |
| Record name | Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918637-04-4 | |
| Record name | Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carbamate Formation via Reaction of Amino Alcohol with Allyl Chloroformate
- Reaction: The primary amine of 2-(2-hydroxyethoxy)ethylamine reacts with allyl chloroformate under controlled conditions to form the carbamate.
- Conditions: Typically carried out in anhydrous organic solvents such as dichloromethane or tetrahydrofuran at low temperature (0–25°C) to avoid side reactions.
- Base: Triethylamine or other organic bases are used to neutralize the HCl generated.
- Yield: Moderate to high yields (60–85%) depending on reaction scale and purification method.
- Notes: The hydroxy group remains intact, allowing further functionalization if needed.
Protection and Deprotection Strategy Using tert-Butyl Carbamates
- Step 1: Protection of the amine group as a tert-butyl carbamate (Boc-protection) of 2-(2-hydroxyethoxy)ethylamine.
- Step 2: Subsequent reaction with allyl chloroformate or equivalent allylating agent.
- Step 3: Deprotection of the Boc group under acidic conditions to yield the desired carbamate.
- Advantages: This method allows selective reaction at the amine site while protecting sensitive groups.
- Example: tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate is a known intermediate in such synthetic routes.
Use of Di-tert-butyl Dicarbonate (Boc2O) for Carbamate Intermediate Synthesis
- Procedure: Reaction of (E)-4-aminobut-2-en-1-yl derivatives with di-tert-butyl dicarbonate in methanol in the presence of triethylamine.
- Conditions: Reflux for 3 hours followed by stirring at room temperature overnight.
- Yield: Approximately 70% yield after purification by column chromatography.
- Relevance: This method is applied for similar carbamate derivatives and can be adapted for the target compound.
Representative Experimental Data and Reaction Conditions
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Carbamate formation via allyl chloroformate | 2-(2-hydroxyethoxy)ethylamine, allyl chloroformate, triethylamine, DCM, 0–25°C | 60–85 | Base neutralizes HCl, hydroxy group preserved |
| Boc protection of amine | Di-tert-butyl dicarbonate, triethylamine, MeOH, reflux 3h + RT overnight | ~70 | Intermediate for further allylation |
| Allylation of Boc-protected amine | Allyl chloroformate or allyl bromide, base, organic solvent | 65–80 | Allows selective allyl carbamate formation |
| Deprotection of Boc group | Acidic conditions (TFA or HCl in dioxane) | Quantitative | Yields free carbamate with allyl and hydroxy groups intact |
Detailed Research Findings
- The use of triethylamine as a base in methanol or dichloromethane solvent systems is critical to achieving high yields and purity of the carbamate product.
- Protection of the amine as a Boc-carbamate intermediate enhances selectivity and stability during allylation steps.
- Reaction temperature control (0–25°C) minimizes side reactions such as hydrolysis or polymerization of the allyl group.
- Purification by silica gel chromatography using dichloromethane/methanol mixtures (ratios around 20:1) is effective for isolating pure carbamate products.
- The hydroxyethoxyethyl moiety remains chemically stable under the reaction conditions, allowing further synthetic elaborations if required.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Direct Carbamate Formation | 2-(2-hydroxyethoxy)ethylamine | Allyl chloroformate, triethylamine | 0–25°C, DCM | 60–85% | Straightforward, mild conditions | Requires careful moisture control |
| Boc Protection + Allylation | 2-(2-hydroxyethoxy)ethylamine | Di-tert-butyl dicarbonate, allyl chloroformate | Reflux MeOH + RT; then allylation at RT | ~70% (Boc) + 65–80% (allylation) | Enhanced selectivity, protection of amine | Multi-step, longer synthesis time |
| Carbamate via EDC/DMAP Coupling (analogous method) | Amino carbamate derivatives | EDC, DMAP, acid chlorides | RT, DCM | 70% (reported for related compounds) | Efficient coupling, mild conditions | Requires coupling agents, purification |
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed.
Major Products Formed
Epoxides: Formed from the oxidation of the allyl group.
Amines: Resulting from the reduction of the carbamate group.
Substituted derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate involves its interaction with specific molecular targets. The compound can:
Bind to enzymes: Inhibiting their activity.
Interact with cellular receptors: Modulating signal transduction pathways.
Form covalent bonds: With nucleophiles in biological systems.
Comparison with Similar Compounds
tert-Butyl [2-(2-hydroxyethoxy)ethyl]carbamate (Compound 15)
- Structure : Features a tert-butyl carbamate protecting group instead of the allyl group.
- Synthesis: Synthesized via reaction of 2-(2-aminoethoxy)ethanol with di-tert-butyl dicarbonate [(Boc)₂O] in dichloromethane (74% yield) .
- Applications : Acts as an intermediate in multi-step syntheses (e.g., for neuroprotective agents or pharmaceutical precursors) .
- Key Differences : The tert-butyl group enhances stability during synthesis but requires acidic deprotection for further reactivity, unlike the allyl group, which participates directly in reactions like Michael additions or radical polymerizations.
Prop-2-en-1-yl N-phenylcarbamate (CAS 18992-89-7)
- Structure : Replaces the hydroxyethoxyethyl group with a phenyl ring.
- Properties : Molecular weight = 177.2 g/mol; clear, pale liquid with high purity (≥95%) .
- Applications : Versatile in pharmaceutical and agricultural research, serving as a building block for ureas, polyurethanes, or enzyme inhibitors .
- Key Differences : The phenyl group enhances aromatic interactions and rigidity, whereas the hydroxyethoxyethyl chain in the target compound improves solubility in polar solvents.
Ethyl [2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]carbamate (CAS 1197032-96-4)
- Structure : Contains a nitro-substituted phenyl group and a hydroxymethyl side chain.
- Properties : Higher molecular complexity due to nitro and hydroxymethyl groups, influencing electronic properties and hydrogen-bonding capacity .
- Applications: Potential use in prodrug design or as a chiral intermediate, leveraging nitro group reactivity for further functionalization.
Key Research Findings and Trends
Synthetic Flexibility : Carbamates with hydroxyethoxyethyl groups (e.g., Compound 15) are favored in multi-step drug synthesis due to their balance of hydrophilicity and ease of functionalization .
Reactivity Differences : Allyl carbamates (e.g., Prop-2-en-1-yl derivatives) exhibit higher reactivity in polymerization or cross-coupling reactions compared to tert-butyl-protected analogs .
Biological Relevance : Hydroxyethoxyethyl chains enhance solubility in aqueous systems, critical for bioavailability in drug candidates .
Structural Trade-offs : Nitro or phenyl groups (e.g., in CAS 1197032-96-4) introduce steric and electronic effects that may complicate synthesis but enable targeted interactions in biological systems .
Biological Activity
Overview
Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate is an organic compound that has garnered interest in various fields, particularly in chemistry and biology. Its unique structure, which includes an allyl group and a carbamate moiety, allows for diverse applications ranging from organic synthesis to potential therapeutic uses. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves the reaction of allyl alcohol with 2-(2-hydroxyethoxy)ethyl isocyanate under controlled conditions. The reaction is usually carried out at temperatures between 50-60°C and requires purification through methods such as distillation or recrystallization.
The biological activity of this compound is attributed to its ability to interact with various molecular targets in biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity.
- Receptor Interaction : It may modulate signal transduction pathways by interacting with cellular receptors.
- Covalent Bond Formation : this compound can form covalent bonds with nucleophiles, influencing cellular processes.
Biological Evaluations
Research has focused on evaluating the biological effects of this compound, particularly its potential as a biochemical probe and therapeutic agent. Below are summarized findings from relevant studies:
Case Studies
- Anticancer Potential : In studies exploring the anticancer efficacy of related compounds, it was found that certain derivatives exhibited significant cytotoxicity against cancer cells while sparing normal cells. This selectivity highlights the potential of this compound in cancer therapy.
- Mechanistic Insights : Mechanistic studies suggest that certain derivatives may induce cell death through pathways distinct from conventional chemotherapeutics, offering a novel approach to treating resistant cancer types.
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate?
- Methodological Answer : Synthesis optimization can leverage carbamate coupling reactions using tert-butyl carbamate intermediates as starting materials. For example, tert-butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate reacts with activated esters under Mitsunobu conditions (e.g., TMAD as a catalyst in THF) to form the target compound . Key parameters include stoichiometric control of reagents (e.g., 1:1.5 molar ratio of starting material to catalyst) and solvent choice (THF enhances reaction homogeneity). Patent examples suggest monitoring reaction progress via HPLC (retention time ~1.01 minutes under SQD-FA05 conditions) to confirm purity .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- Methodological Answer :
- GC-MS : Use DB-Wax or Carbowax 20M columns with dichloromethane extraction for carbamate derivatives. LOD can be improved using isotopic internal standards (e.g., [13C,15N]-labeled analogs) .
- HPLC : Employ reverse-phase columns with acetonitrile/water gradients. Retention time data from patent applications (e.g., 1.01 minutes) serve as benchmarks .
- NMR : 1H/13C NMR in deuterated solvents (e.g., CDCl₃) resolves ethoxy and carbamate proton environments. Compare with tert-butyl carbamate precursors (δ ~1.4 ppm for tert-butyl protons) .
Q. How do the ethoxy and hydroxy groups influence solubility in aqueous vs. organic solvents?
- Methodological Answer : The 2-(2-hydroxyethoxy)ethyl group enhances hydrophilicity. Solubility testing in DMSO, THF, and water (e.g., 10 mg/mL increments) shows preferential solubility in polar aprotic solvents. Ethoxy spacers reduce crystallinity, as observed in structurally similar methacrylate derivatives (e.g., 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl methacrylate), which exhibit amorphous solid dispersion behavior .
Advanced Research Questions
Q. How can SHELXL be applied to resolve crystallographic ambiguities in this carbamate’s structure?
- Methodological Answer :
- Refinement Strategy : Use SHELXL’s restraints for bond lengths (σ = 0.02 Å) and angles (σ = 2°). For disordered ethoxy groups, apply PART and SUMP instructions to model alternative conformations .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry. High-resolution data (d ≤ 0.8 Å) improves anisotropic displacement parameter (ADP) refinement for oxygen atoms .
- Case Study : A similar carbamate structure required 20 refinement cycles with R1 = 0.032, wR2 = 0.084, highlighting the importance of twinning detection (TWIN/BASF commands) .
Q. What safety protocols are critical when handling reactive intermediates during synthesis?
- Methodological Answer :
- Ventilation : Use fume hoods with ≥100 ft/min airflow for TMAD or acrylate intermediates to prevent inhalation exposure .
- First Aid : Immediate treatment for accidental exposure includes saline irrigation (skin/eyes) and artificial respiration (inhalation). Symptomatic management of carbamate toxicity (e.g., cholinesterase inhibition) requires atropine on standby .
Q. How should researchers address contradictions between NMR and X-ray diffraction data?
- Methodological Answer :
- Dynamic Effects : NMR detects time-averaged conformations, while X-ray captures static structures. For flexible ethoxy chains, variable-temperature NMR (e.g., 298–343 K) identifies rotational barriers .
- Data Reconciliation : Use SHELXPRO to overlay X-ray-derived torsion angles with NMR NOE correlations. Statistical validation (e.g., χ² tests) quantifies fit quality .
Q. What mechanistic insights govern the stability of the carbamate group under acidic/basic conditions?
- Methodological Answer :
- Hydrolysis Kinetics : Monitor pH-dependent degradation (e.g., 0.1 M HCl vs. NaOH at 37°C) via LC-MS. Carbamates typically degrade via nucleophilic attack at the carbonyl, with t1/2 < 2 hours at pH > 10 .
- Protective Strategies : tert-butyl groups (e.g., in intermediates) reduce hydrolysis rates by steric hindrance. Post-synthetic deprotection with TFA/CH₂Cl₂ (1:4 v/v) yields the free carbamate .
Q. Can this compound serve as a monomer in polymer synthesis?
- Methodological Answer :
- Radical Polymerization : The acrylate moiety (prop-2-en-1-yl) enables copolymerization with methacrylates (e.g., 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl methacrylate) using AIBN initiators (1 wt% in DMF, 70°C). GPC analysis shows Mn ~15 kDa with Đ = 1.8 .
- Applications : Hydrophilic polymers derived from this monomer are candidates for drug delivery matrices due to PEG-like solubility profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
